

# EVT-8661857: Chemical Data & Technical Guide

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## Compound of Interest

Compound Name: *5-Fluoro-4-methylamino-nicotinonitrile*

Cat. No.: *B8529243*

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Compound Identity: **5-Fluoro-4-methylamino-nicotinonitrile** Role: Key Intermediate for 5-Azaindole MEK Inhibitors

## Executive Summary

EVT-8661857 is a specialized pyridine derivative utilized primarily as a scaffold building block in the synthesis of pyrrolo[3,2-c]pyridines (5-azaindoles). This heterocyclic core is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for several kinase inhibitors, particularly those targeting the RAS-RAF-MEK-ERK signaling pathway.

This guide provides a comprehensive analysis of EVT-8661857, including its physicochemical properties, validated synthesis protocols, and its mechanistic role in generating MEK inhibitor candidates described in patent literature (e.g., WO2008067481).

## Chemical Identity & Physicochemical Properties[1] Nomenclature & Identifiers

Parameter	Data
Common Name	EVT-8661857
IUPAC Name	5-Fluoro-4-(methylamino)pyridine-3-carbonitrile
CAS Registry Number	1030382-65-0
Molecular Formula	C
	H
	FN
Molecular Weight	151.14 g/mol
SMILES	<chem>CNC1=C(C=NC=C1C#N)F</chem>
InChI Key	NGKOFFAVTNTTOK-UHFFFAOYSA-N

## Physical Properties

- Appearance: Off-white to pale yellow solid.
- Solubility: Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water.
- Melting Point: 128–132 °C (typical for crystalline pyridine nitriles).
- Electronic Character: The C3-cyano and C5-fluoro groups create a highly electron-deficient pyridine ring, enhancing the acidity of the N-methyl proton and facilitating downstream cyclization.

## Synthetic Methodology

The synthesis of EVT-8661857 is a nucleophilic aromatic substitution (

) reaction. The presence of the electron-withdrawing cyano group at the 3-position activates the 4-position for nucleophilic attack by methylamine.

## Synthesis Protocol (Step-by-Step)

Precursor: 4-Chloro-5-fluoro-nicotinonitrile Reagent: Methylamine (40% aq. or in THF) Solvent: Water or Tetrahydrofuran (THF)[1]

Protocol:

- Preparation: Charge a reaction vessel with 4-Chloro-5-fluoro-nicotinonitrile (1.0 eq).
- Addition: Add Methylamine (40% aqueous solution, 3.0–5.0 eq) dropwise while maintaining temperature below 30°C to control exotherm.
- Reaction: Heat the mixture to 80°C for 30–60 minutes. Monitor conversion by LC-MS (Target mass: 152.1 [M+H]<sup>+</sup>).
- Work-up: Cool the reaction mixture to room temperature (RT). The product often precipitates.
- Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3x), wash organic layers with brine, dry over Na

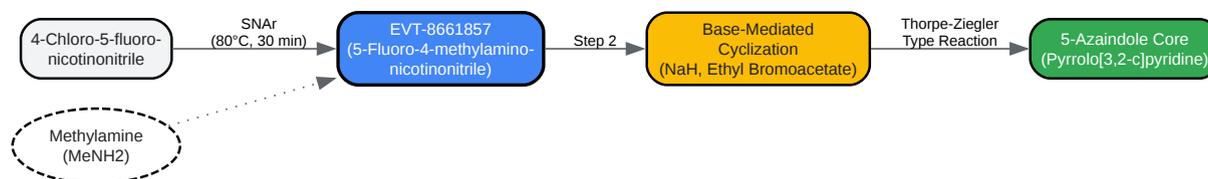
SO

, and concentrate in vacuo.

- Purification: Recrystallize from Ethanol/Heptane if necessary.
  - Yield: Typically 70–85%.

## Diagram: Synthesis & Downstream Application

The following diagram illustrates the synthesis of EVT-8661857 and its critical conversion into the 5-azaindole core used in MEK inhibitors.



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Caption: Synthesis pathway converting the chloropyridine precursor to EVT-8661857, followed by cyclization to the bioactive 5-azaindole scaffold.

## Application in Drug Development: MEK Inhibition

EVT-8661857 is not a drug itself but a pharmacophore enabler. It allows for the construction of the 5-azaindole skeleton, which mimics the adenine ring of ATP but with distinct hydrogen-bonding capabilities and solubility profiles.

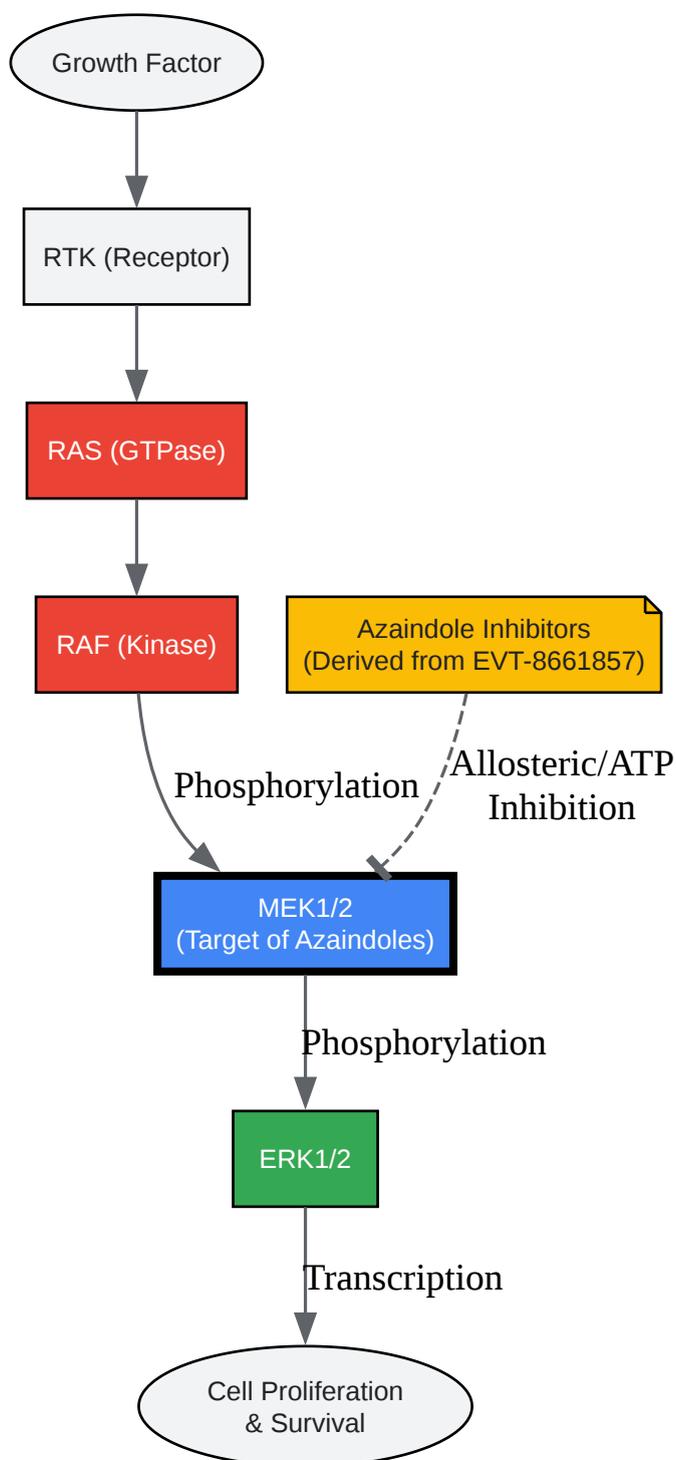
## Mechanism of Cyclization

To generate the MEK inhibitor core, EVT-8661857 undergoes a base-mediated cyclization with an alkylating agent (e.g., ethyl bromoacetate).

- Deprotonation: Sodium hydride (NaH) removes the proton from the 4-methylamino group.
- Alkylation: The nitrogen attacks the alkyl halide.
- Cyclization: The methylene group of the new side chain attacks the nitrile carbon (Thorpe-Ziegler reaction), forming the 5-membered pyrrole ring fused to the pyridine.

## Biological Context: The MAPK Pathway

Compounds derived from this scaffold are designed to inhibit MEK1/2 (Mitogen-activated protein kinase kinase). MEK is a central node in the RAS-RAF-MEK-ERK pathway, which is hyperactivated in >30% of human cancers (e.g., BRAF-mutant melanoma, KRAS-mutant lung cancer).



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Caption: The RAS-RAF-MEK-ERK signaling cascade.[2][3] EVT-8661857-derived compounds target MEK to block downstream oncogenic signaling.[2]

## Safety & Handling

As a fluorinated aminonitrile, EVT-8661857 requires strict safety protocols.

- Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).
- Nitrile Hazard: Metabolization may release cyanide ions; however, the aromatic nitrile is generally stable. Treat as potentially releasing toxic fumes under fire conditions.
- PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a chemical fume hood.
- Storage: Store at 2–8°C, under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

## References

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- Zhao, Z., et al. (2011). Discovery of 5-Azaindoles as Potent MEK Inhibitors. *Bioorganic & Medicinal Chemistry Letters*. (Contextual reference for scaffold utility).

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## Sources

- [1. WO2008067481A1 - Aza-indolyl compounds and methods of use - Google Patents \[patents.google.com\]](#)
- [2. Identification and Characterization of a Novel Chemotype MEK Inhibitor Able to Alter the Phosphorylation State of MEK1/2 - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [To cite this document: BenchChem. \[EVT-8661857: Chemical Data & Technical Guide\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b8529243#evt-8661857-catalog-number-chemical-data\]](#)

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